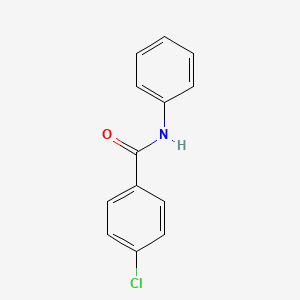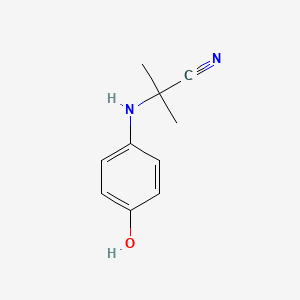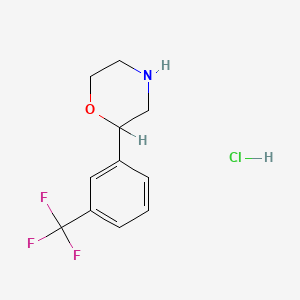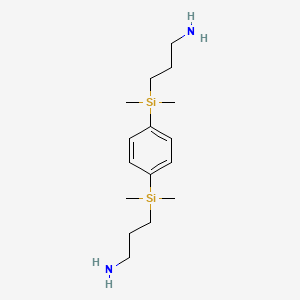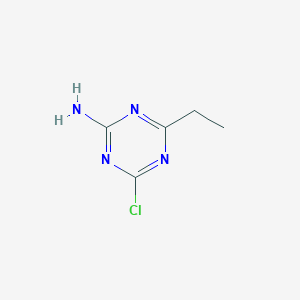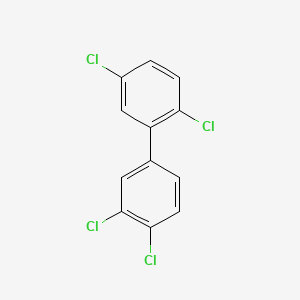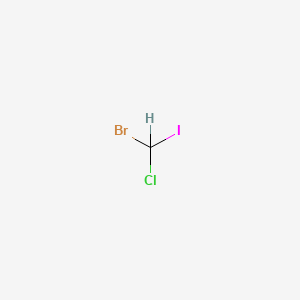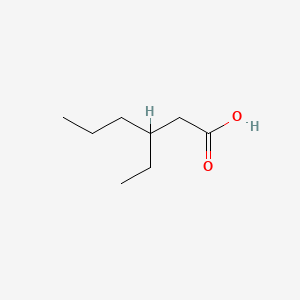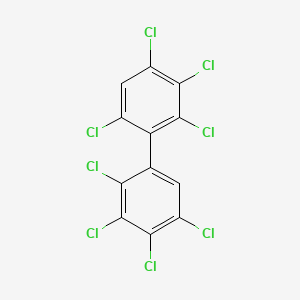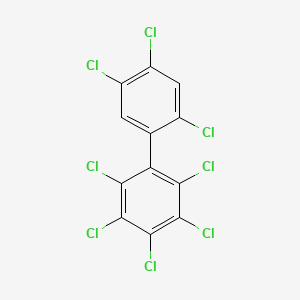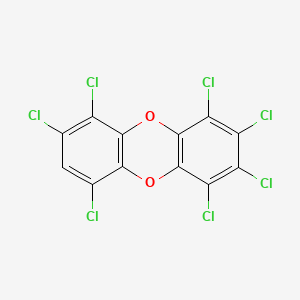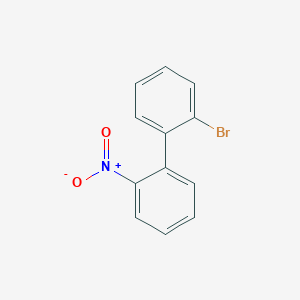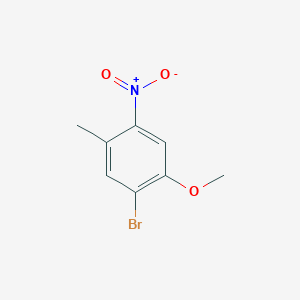
2-溴-4-甲基-5-硝基苯甲醚
描述
2-Bromo-4-methyl-5-nitroanisole is a chemical compound with the formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is also known by the synonyms 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene and 2-Bromo-5-methyl-4-nitrophenyl methyl ether .
Synthesis Analysis
The synthesis of 2-Bromo-4-methyl-5-nitroanisole involves several steps. The residue from the reaction is dissolved in water and extracted with ethyl acetate. The organic layer is then washed with brine, dried over sodium sulfate (Na2SO4), and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the product as a white solid .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methyl-5-nitroanisole consists of a bromine atom (Br), a nitro group (NO2), and a methoxy group (OCH3) attached to a benzene ring . The average mass of the molecule is 232.031 Da .Physical And Chemical Properties Analysis
2-Bromo-4-methyl-5-nitroanisole is a compound with a molecular weight of 246.06 g/mol . It is recommended to be stored in a dry, sealed place .科学研究应用
多核磁共振波谱研究
Pandiarajan 等人 (1994) 的研究对取代的苯甲醚进行了多核磁共振波谱研究,包括 2-溴-4-甲基-5-硝基苯甲醚等衍生物。这些研究的重点是了解这些化合物中的化学位移和共振相互作用,从而深入了解它们的分子结构 (Pandiarajan 等,1994)。
合成和化学反应
李子英 (2008) 描述了一种从 2-甲氧基-5-硝基苯胺合成 2-溴-4-硝基苯酚的新方法,其中涉及生成 2-溴-4-甲基-5-硝基苯甲醚。这项研究强调了 2-溴-4-甲基-5-硝基苯甲醚在合成其他化合物中的重要性 (李子英,2008)。
量子力学研究
Balachandran 和 Karunakaran (2013) 的一项研究重点关注相关化合物 4-溴-3-硝基苯甲醚的量子力学方面。他们的研究涉及振动光谱、超极化率和分子静电势计算,从而更深入地了解此类化合物的电子和结构性质 (Balachandran & Karunakaran, 2013)。
微反应系统合成
裴谢等人 (2020) 探讨了使用模块化微反应系统合成另一种相关化合物 4-溴-3-甲基苯甲醚。这项研究展示了化学合成技术的进步,突出了生产溴代苯甲醚更有效和选择性的方法 (裴谢等,2020)。
席夫碱合成及其应用
Zulfiqar 等人 (2020) 使用绿色研磨方法合成席夫碱化合物,从 5-溴-2-羟基苯甲醛等化合物开始,该化合物与 2-溴-4-甲基-5-硝基苯甲醚具有相似的结构。这项研究因其在医学和农业中作为潜在脲酶抑制剂的应用而具有重要意义 (Zulfiqar 等,2020)。
结论这些研究表明,2-溴-4-甲基-5-硝基苯甲醚及其衍生物在各种化学合成和研究中至关重要,有助于了解分子结构、量子力学性质和合成方法。该化合物作为关键中间体
“2-溴-4-甲基-5-硝基苯甲醚”的科学研究应用详细信息
多核磁共振波谱研究
- 小标题:取代的苯甲醚的核磁共振波谱
- 详细信息:Pandiarajan 等人 (1994) 对各种取代的苯甲醚(包括 2-溴-4-甲基-5-硝基苯甲醚)进行了 13C、15N 和 17O NMR 光谱研究。这些研究提供了对这些分子中化学位移和共振相互作用的见解,这对于了解它们的分子结构至关重要。 (Pandiarajan 等,1994)。
- 小标题:新颖的合成方法
- 详细信息:李子英 (2008) 描述了一种以 2-甲氧基-5-硝基苯胺为起始原料合成 2-溴-4-硝基苯酚的方法,其中涉及生成 2-溴-4-甲基-5-硝基苯甲醚。这突出了该化合物在合成其他化合物中的重要性。 (李子英,2008)。
- 小标题:量子力学分析
- 详细信息:Balachandran 和 Karunakaran (2013) 对相关化合物 4-溴-3-硝基苯甲醚进行了量子力学研究。他们研究了振动光谱、超极化率和分子静电势,从而深入了解了此类化合物的电子和结构性质。 (Balachandran & Karunakaran, 2013)。
- 小标题:先进的合成技术
- 详细信息:裴谢等人 (2020) 在模块化微反应系统中探索了相关化合物 4-溴-3-甲基苯甲醚的合成。他们的研究展示了化学合成技术的进步,显示了生产溴代苯甲醚更有效和选择性的方法。 (裴谢等,2020)。
安全和危害
属性
IUPAC Name |
1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBCPWGVPOVHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301084 | |
| Record name | 1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-5-nitroanisole | |
CAS RN |
41447-19-2 | |
| Record name | 41447-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


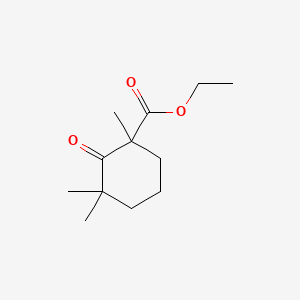
![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)
